Physicochemical Properties: 4-Bromo-2-(dimethylamino)benzaldehyde vs. 2-(Dimethylamino)benzaldehyde
The target compound differs fundamentally from its non-brominated parent analog in molecular weight, physical state, and lipophilicity, which directly impacts handling, purification, and biological assay compatibility. 2-(Dimethylamino)benzaldehyde (CAS 579-72-6) has a molecular weight of 149.19 g/mol and is typically supplied as a liquid at room temperature . In contrast, 4-bromo-2-(dimethylamino)benzaldehyde has a molecular weight of 228.09 g/mol and is supplied as a crystalline solid . The bromine substitution increases the predicted logP from approximately 1.8–2.0 for the non-brominated analog to 2.33–2.56 for the target compound , representing a substantial increase in lipophilicity that affects chromatographic retention and passive membrane permeability.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 228.09 g/mol (C₉H₁₀BrNO) |
| Comparator Or Baseline | 149.19 g/mol (C₉H₁₁NO) for 2-(dimethylamino)benzaldehyde |
| Quantified Difference | Increase of 78.90 g/mol (52.9%) due to bromine substitution |
| Conditions | Calculated from molecular formula; vendor-reported values |
Why This Matters
The crystalline solid form of the target compound enables precise weighing and controlled addition in stoichiometric reactions, whereas the liquid comparator requires volumetric handling with associated accuracy limitations.
